
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to have potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
生化和生理效应
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for research on 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester. One direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to develop novel compounds based on this compound for drug discovery and development. Moreover, this compound can be studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Finally, its potential applications in the development of new materials can also be explored.
合成方法
The synthesis method of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester involves the reaction of 3-pyridinecarboxylic acid with 2'-chloro(1,1'-biphenyl)-4-yl)methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well established and has been used in various research studies.
科学研究应用
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has potential applications in various scientific research areas. It has been used in the synthesis of novel compounds for drug discovery and development. It has also been used in the development of new materials for various applications, including optoelectronics and catalysis. Moreover, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
属性
CAS 编号 |
109523-93-5 |
|---|---|
产品名称 |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC 名称 |
[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |
InChI 键 |
MBGYSYXGNIXGGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
其他 CAS 编号 |
109523-93-5 |
同义词 |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




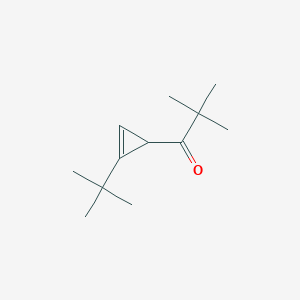

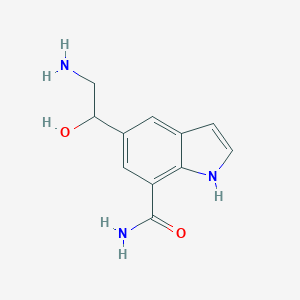

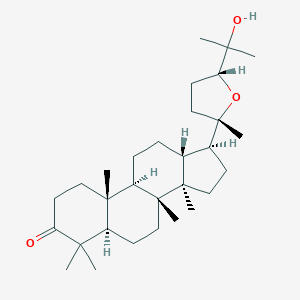

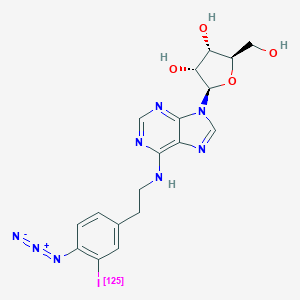
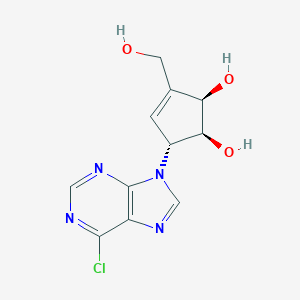
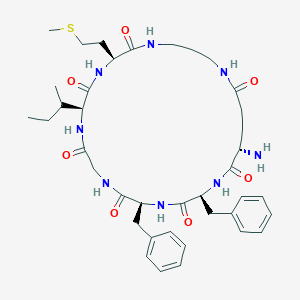

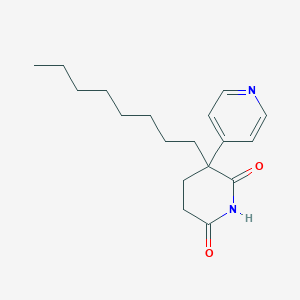
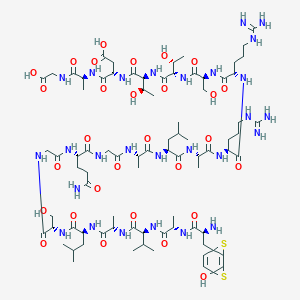
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)